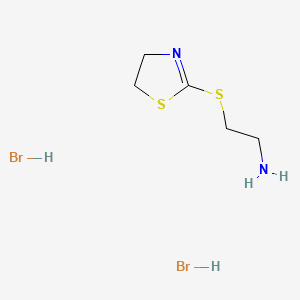
2-Thiazoline, 2-((2-aminoethyl)thio)-, dihydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thiazoline, 2-((2-aminoethyl)thio)-, dihydrobromide is a chemical compound with the molecular formula C5H10N2S2.2BrH and a molecular weight of 324.13 g/mol . This compound is known for its unique structure, which includes a thiazoline ring and an aminoethylthio group. It is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
The synthesis of 2-Thiazoline, 2-((2-aminoethyl)thio)-, dihydrobromide involves several steps. One common method includes the reaction of 2-mercaptoethylamine with a thiazoline derivative under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2-Thiazoline, 2-((2-aminoethyl)thio)-, dihydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new thiazoline derivatives. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or acetonitrile, and controlled temperatures.
Scientific Research Applications
2-Thiazoline, 2-((2-aminoethyl)thio)-, dihydrobromide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-Thiazoline, 2-((2-aminoethyl)thio)-, dihydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-Thiazoline, 2-((2-aminoethyl)thio)-, dihydrobromide can be compared with other similar compounds, such as:
2-(Allylthio)-2-thiazoline: This compound has a similar thiazoline ring structure but with an allylthio group instead of an aminoethylthio group.
2-Aminoethanethiol hydrochloride: This compound contains an aminoethanethiol group but lacks the thiazoline ring. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and biological activities.
Properties
CAS No. |
4786-91-8 |
|---|---|
Molecular Formula |
C5H12Br2N2S2 |
Molecular Weight |
324.1 g/mol |
IUPAC Name |
2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)ethanamine;dihydrobromide |
InChI |
InChI=1S/C5H10N2S2.2BrH/c6-1-3-8-5-7-2-4-9-5;;/h1-4,6H2;2*1H |
InChI Key |
KNRPBCXEXPIUCK-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=N1)SCCN.Br.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[30]Annulene](/img/structure/B14747734.png)
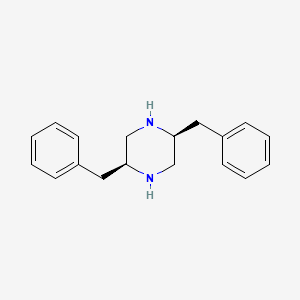
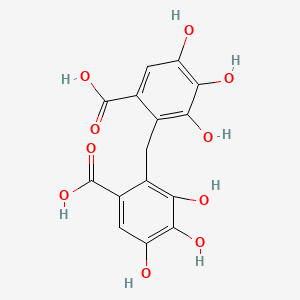

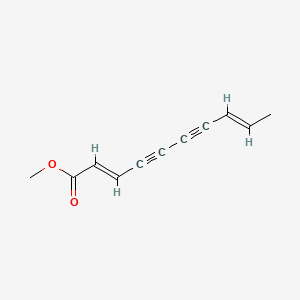
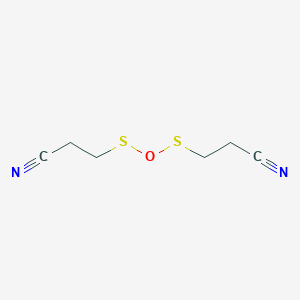
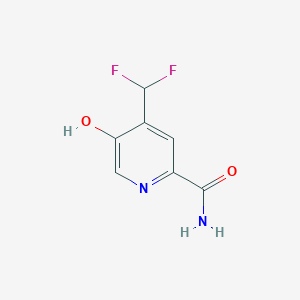
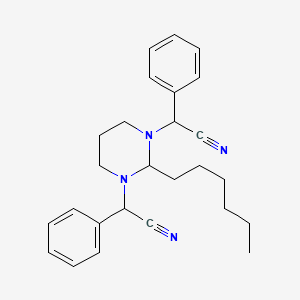
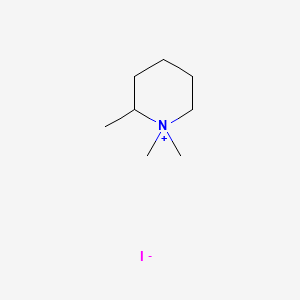
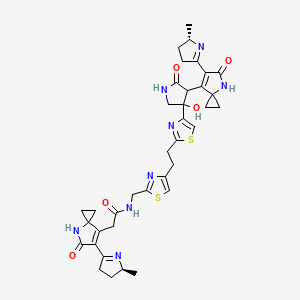
![2-[(4-Methoxyphenyl)sulfonyl]-1,2-dihydroisoquinoline-1-carbonitrile](/img/structure/B14747820.png)
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-6-methylsulfanylpurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B14747824.png)
